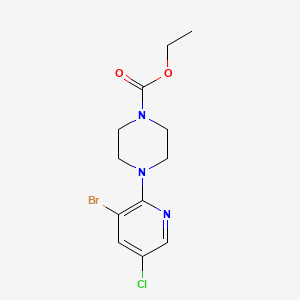![molecular formula C19H18N4O2 B12245480 11-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12245480.png)
11-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex heterocyclic compound that features a fused pyrido[1,2-a]pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, bioorganic chemistry, and materials science. The presence of multiple nitrogen atoms and a keto group within its structure makes it a versatile scaffold for various chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can be achieved through several methods:
Cyclative Condensation: This method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides.
Transition Metal-Catalyzed Direct C−H Arylation: This approach uses transition metal catalysts to directly arylate 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes.
Halogenation and Suzuki−Miyaura Arylation: This method involves the halogenation of the starting compounds at position 3, followed by Suzuki−Miyaura arylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms and the keto group.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: The compound can undergo various substitution reactions, especially at the nitrogen atoms and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are frequently employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, halogenated, and aminated products.
Scientific Research Applications
11-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of drugs targeting cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective agents.
Bioorganic Chemistry: It serves as a building block for the synthesis of biologically active molecules and fluorescent sensors.
Materials Science: The compound’s unique structure makes it suitable for applications in catalysis and the development of new materials.
Mechanism of Action
The mechanism of action of 11-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with various molecular targets and pathways. The compound’s keto group and nitrogen atoms play crucial roles in binding to biological targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-quinolizine: This compound shares a similar fused ring system and is used in similar applications.
4-oxo-4H-pyrido[1,2-a]pyrimidine: Another closely related compound with similar biological activities.
Uniqueness
11-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its additional diazatricyclic structure, which provides enhanced stability and potential for diverse chemical modifications. This makes it a valuable scaffold for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
11-(4-oxopyrido[1,2-a]pyrimidin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C19H18N4O2/c24-18-6-3-4-15-14-8-13(11-23(15)18)10-21(12-14)17-9-19(25)22-7-2-1-5-16(22)20-17/h1-7,9,13-14H,8,10-12H2 |
InChI Key |
MRVZHULSHXYELD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=CC(=O)N5C=CC=CC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline](/img/structure/B12245397.png)
![1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12245399.png)
![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-ethyl-9H-purine](/img/structure/B12245400.png)
![9-methyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B12245404.png)

![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine](/img/structure/B12245418.png)
![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxybenzoyl)piperidine](/img/structure/B12245421.png)
![6-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B12245432.png)
![4-(1H-1,2,4-triazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12245442.png)
![3-(4-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B12245447.png)
![4-cyclopropyl-1-methyl-3-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12245448.png)
![3-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-cyclopropyl-1,2-oxazole](/img/structure/B12245462.png)
![5-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(propan-2-yloxy)pyridine](/img/structure/B12245474.png)
![6-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B12245477.png)
